Product packaging for Penicillin K(Cat. No.:CAS No. 525-97-3)

Penicillin K

Cat. No.: B1663152
CAS No.: 525-97-3
M. Wt: 342.5 g/mol
InChI Key: XVASOOUVMJAZNJ-MBNYWOFBSA-N
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Description

Penicillin K, also known internationally as n-Heptylpenicillin, is a natural penicillin antibiotic originally identified as a minor component of the Penicillium mold . It is part of the beta-lactam family of antibiotics. Historically, its potency was assessed as approximately 110-120% relative to Penicillin G (Benzylpenicillin) . Like all penicillins, its putative mechanism of action is the inhibition of bacterial cell wall biosynthesis. It acts by binding to penicillin-binding proteins (PBPs) on the bacterial cell wall, thereby disrupting the cross-linking of the peptidoglycan layer. This interference leads to osmotic instability and ultimately bacterial cell lysis and death. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It may be of interest to researchers studying the history of antibiotic development, the structure-activity relationships of natural penicillins, or the evolution of antibiotic resistance. Researchers should handle this product with appropriate laboratory precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N2O4S B1663152 Penicillin K CAS No. 525-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h11-12,14H,4-9H2,1-3H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVASOOUVMJAZNJ-MBNYWOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200506
Record name Penicillin K
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525-97-3
Record name (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillin K
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillin K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Biochemical Foundations of Penicillin K

Biosynthesis Pathways and Genetic Regulation of Natural Penicillins

The production of natural penicillins, including Penicillin K, by filamentous fungi such as Penicillium chrysogenum is a sophisticated process governed by a specific set of genes and enzymatic reactions. news-medical.net

Enzymatic Condensation of Amino Acid Precursors in Penicillium Species

The journey of penicillin biosynthesis begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. news-medical.netoup.com This crucial first step is catalyzed by the cytosolic enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). nih.govresearchgate.netnih.gov ACVS is a large, multifunctional enzyme that sequentially activates and links the three amino acids to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). news-medical.netnih.gov The formation of ACV is considered the committed step in the penicillin biosynthetic pathway. nih.gov

The subsequent step involves the oxidative cyclization of the linear ACV tripeptide to form the bicyclic structure characteristic of penicillins. news-medical.net This reaction is catalyzed by isopenicillin N synthase (IPNS) and results in the formation of isopenicillin N (IPN), the first intermediate with antibacterial activity. news-medical.netresearchgate.net The final step in the biosynthesis of specific penicillins, such as this compound, involves the exchange of the L-α-aminoadipic acid side chain for a different, specific side chain. news-medical.net This transacylation is carried out by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT). researchgate.net

Role of Core Biosynthetic Genes (e.g., pcbAB, pcbC) and Regulatory Elements

The enzymes responsible for penicillin biosynthesis are encoded by a cluster of genes. nih.govnih.gov In Penicillium chrysogenum and other penicillin-producing fungi, these genes are typically found together in a conserved arrangement. nih.govnih.gov The core biosynthetic genes include:

pcbAB (or acvA): This gene encodes the ACV synthetase (ACVS), the enzyme that catalyzes the first step in the pathway. oup.comnih.gov

pcbC (or ipnA): This gene encodes the isopenicillin N synthase (IPNS), which is responsible for the cyclization of ACV to form isopenicillin N. oup.comnih.gov

penDE (or aatA): This gene encodes the acyl-CoA:isopenicillin N acyltransferase (IAT), the enzyme that attaches the specific side chain to the isopenicillin N core. nih.govnih.gov

The expression of these genes is tightly regulated by a complex network of factors. oup.comnih.gov The pcbAB and pcbC genes are located in a bidirectional promoter region, meaning they are transcribed in opposite directions from a shared regulatory sequence. nih.govasm.org This arrangement allows for coordinated control of the initial steps of the biosynthetic pathway. nih.gov

Several regulatory proteins and DNA elements have been identified that influence the transcription of the penicillin biosynthesis genes. researchgate.netnih.gov For instance, the pH-dependent transcriptional regulator PacC and the CCAAT-binding complex AnCF have been shown to be positive regulators of gene expression. nih.gov Conversely, repressors like AnBH1 and VeA are also involved in controlling the pathway. nih.gov Furthermore, the expression of these genes is sensitive to environmental cues such as the availability of carbon and nitrogen sources. researchgate.netnih.gov High concentrations of glucose, for example, have been shown to repress the transcription of the pcbAB, pcbC, and penDE genes. nih.gov

Metabolic Engineering and Genetic Manipulation for Enhanced Penicillin Production

The understanding of the genetic and regulatory mechanisms of penicillin biosynthesis has paved the way for metabolic engineering and genetic manipulation strategies to enhance the production of these antibiotics. researchgate.netnih.gov These approaches aim to optimize the expression of key biosynthetic genes and overcome regulatory bottlenecks. nih.govsemanticscholar.orgscilit.com

One strategy involves increasing the copy number of the penicillin gene cluster, which has been observed in high-producing industrial strains. nih.gov Overexpression of the core biosynthetic genes, pcbAB, pcbC, and penDE, has also been a successful approach to boost penicillin titers. mdpi.comnih.gov

Furthermore, manipulation of regulatory elements and transcription factors can also lead to increased production. For example, modifying the expression of global regulators like LaeA, a nuclear methyltransferase, can impact the expression of the entire penicillin gene cluster. researchgate.netnih.gov Additionally, engineering the pathways that supply the precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) can ensure a sufficient pool of building blocks for penicillin synthesis. nih.govmdpi.com The catabolism of phenylacetic acid, a precursor for the side chain of benzylpenicillin, has also been a target for metabolic engineering to channel more of this precursor into penicillin production. mdpi.comnih.gov

This compound Mechanism of Antimicrobial Action

The antimicrobial activity of this compound, like other β-lactam antibiotics, is primarily directed at the bacterial cell wall, a structure essential for bacterial survival. news-medical.nethawaii.edu

Interaction with Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Synthesis

The primary targets of penicillin antibiotics within bacteria are a group of enzymes known as penicillin-binding proteins (PBPs). news-medical.netwikipedia.orgtaylorandfrancis.com PBPs are transpeptidases that play a crucial role in the final stages of peptidoglycan synthesis, the major component of the bacterial cell wall. news-medical.nettaylorandfrancis.com The β-lactam ring, a characteristic four-membered cyclic amide structure present in all penicillins, is key to their interaction with PBPs. news-medical.netfda.gov

The structural similarity between the β-lactam ring and the D-alanyl-D-alanine moiety of the peptidoglycan precursors allows penicillin to bind to the active site of PBPs. taylorandfrancis.com This binding is covalent and effectively inactivates the enzyme. wikipedia.orgyoutube.com Different β-lactam antibiotics can exhibit varying affinities for different PBPs, which can influence their spectrum of activity. drugbank.comnih.gov Some PBPs are bifunctional, possessing both transglycosylase and transpeptidase activities, while others are monofunctional transpeptidases. nih.gov

Inhibition of Peptidoglycan Transpeptidation and Cross-Linking

The bacterial cell wall is a dynamic structure composed of long chains of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) that are cross-linked by short peptide chains. youtube.com This cross-linking process, known as transpeptidation, is catalyzed by PBPs and provides the cell wall with its structural integrity and rigidity. news-medical.netquora.com

By binding to and inactivating PBPs, this compound and other penicillins block the transpeptidation reaction. news-medical.netquora.comnih.govyoutube.com This inhibition prevents the formation of new cross-links in the peptidoglycan layer as the bacterium grows and divides. quora.com The continued activity of bacterial autolysins, enzymes that break down the cell wall to allow for remodeling, in the absence of cell wall synthesis leads to a weakened and structurally compromised cell wall. quora.com This ultimately results in cell lysis and bacterial death, particularly in gram-positive bacteria which have a thick, exposed peptidoglycan layer. news-medical.nethawaii.edu

Downstream Cellular Events Leading to Bacterial Lysis

The bactericidal action of this compound, like other β-lactam antibiotics, initiates with the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and cross-linking of the bacterial cell wall's peptidoglycan layer. news-medical.netwikipedia.orguomustansiriyah.edu.iq However, this inhibition is not the direct cause of cell death. Instead, it triggers a cascade of downstream cellular events that culminate in bacterial lysis.

Historically, it was thought that the weakening of the cell wall due to inhibited cross-linking led to rupture from internal osmotic pressure. nih.gov However, subsequent research has revealed a more complex, enzyme-mediated process. The primary mechanism leading to lysis involves the activation of the bacterium's own autolytic enzymes, or murein hydrolases. nih.gov In a healthy bacterium, the activity of these enzymes is tightly regulated to allow for cell wall remodeling during growth and division. hhmi.org The inhibition of peptidoglycan synthesis by penicillin is believed to disrupt this regulatory control, leading to the uncontrolled degradation of the cell wall. nih.govnih.gov One proposed mechanism suggests that interfering with cell wall synthesis destabilizes an endogenous complex of an autolysin inhibitor (like lipoteichoic acid) and the autolytic enzyme, effectively unleashing the enzyme's destructive activity. nih.gov

More recent findings indicate that the lethal effects of β-lactam antibiotics are not solely dependent on autolysin-mediated lysis. The disruption of cell wall synthesis also perturbs central carbon metabolism. nih.govresearchgate.net This metabolic imbalance can lead to an increase in glycolytic flux and the generation of reactive oxygen species (ROS) through cellular respiration, causing oxidative damage that contributes significantly to cell death. nih.gov Therefore, the bactericidal effect is a multifactorial process involving both the enzymatic degradation of the cell wall by autolysins and internal metabolic distress leading to oxidative damage. nih.govnih.gov

Structure-Activity Relationships (SAR) in this compound and Related Analogs

The antibacterial efficacy and spectrum of penicillins are profoundly influenced by their chemical structure, particularly the nature of the acyl side chain attached to the 6-aminopenicillanic acid nucleus. scienceinfo.compharmacy180.com The core bicyclic system, consisting of a thiazolidine (B150603) ring fused to a β-lactam ring, is essential for the molecule's ability to inhibit PBPs. scienceinfo.comuomus.edu.iq However, modifications to the side chain dictate crucial properties such as stability, resistance to bacterial enzymes (β-lactamases), and the range of bacteria the antibiotic can effectively target. wikipedia.orgscienceinfo.com

This compound is distinguished by its n-heptyl side chain, a seven-carbon aliphatic chain. wikipedia.org This long, non-polar side chain imparts significant lipophilicity (fat-solubility) to the molecule. Structure-activity relationship studies have shown that liposolubility influences the antibacterial spectrum. osti.gov Lipophilic penicillins like this compound tend to exhibit greater activity against Gram-positive bacteria, whose cell walls are more easily traversed by such molecules. pharmacy180.comosti.gov

Table 1: Comparison of Penicillin Side Chains and Their General Antibacterial Spectrum
Penicillin TypeSide Chain (R Group)Key Structural FeatureGeneral Spectrum of Activity
Penicillin GBenzylAromatic, moderately lipophilicPrimarily Gram-positive, some Gram-negative cocci. nih.gov
Penicillin VPhenoxymethylMore acid-stable than Penicillin G. wikipedia.orgSimilar to Penicillin G, but allows for oral administration. wikipedia.org
This compound n-Heptyl Long aliphatic chain, lipophilic. wikipedia.org Primarily Gram-positive bacteria. osti.gov
Ampicillin (B1664943)α-AminobenzylPolar amino group. scienceinfo.comBroad-spectrum: Gram-positive and increased Gram-negative coverage. scienceinfo.com
Methicillin2,6-DimethoxyphenylBulky, sterically hindering groups. uomus.edu.iqNarrow-spectrum, but resistant to staphylococcal β-lactamase. wikipedia.orguomus.edu.iq

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of compounds with their biological activity in a quantitative manner. researchgate.netnih.gov In the context of penicillin derivatives, QSAR studies build mathematical models that relate physicochemical descriptors of the molecules to their antibacterial potency. osti.govnih.gov

These models use a variety of molecular descriptors, which are numerical values that characterize the properties of the molecule. researchgate.net Common descriptors include those related to:

Lipophilicity: Often represented by the partition coefficient (log P), which describes how the molecule distributes between a lipid and an aqueous phase. This is crucial for membrane passage. osti.gov

Electronic Properties: These describe the distribution of electrons in the molecule, such as the effects of electron-donating or electron-withdrawing groups on the side chain. osti.gov

Steric/Topological Properties: These relate to the size and shape of the molecule, such as molar refractivity or molecular connectivity indices (e.g., E-State indices). researchgate.netnih.gov

By analyzing these descriptors across a series of penicillin analogs with known antibacterial activities, QSAR models can predict the potency of new, unsynthesized derivatives and guide the design of more effective antibiotics. mdpi.com For instance, a QSAR model might reveal a specific optimal range for lipophilicity or a particular electronic character on the side chain that maximizes activity against a target bacterium. osti.gov

Table 2: Common Descriptors Used in QSAR Studies of Penicillin Derivatives
Descriptor ClassSpecific ExampleProperty CharacterizedRelevance to Antibacterial Activity
Lipophiliclog P (Partition Coefficient)Solubility in fats vs. water. osti.govAbility to cross bacterial membranes. osti.gov
ElectronicHammett ConstantsElectron-donating/withdrawing nature of substituents. osti.govInfluences binding interactions and reactivity of the β-lactam ring. osti.gov
TopologicalMolecular Connectivity Indices (χ)Degree of branching and size of the molecule. nih.govRelates to the overall fit within the PBP active site.
StericMolar Refractivity (MR)Molecular volume and polarizability. researchgate.netDescribes the bulk of the side chain and its fit in the receptor.

The interaction between this compound and its PBP target is a dynamic process governed by the three-dimensional structures and flexibility of both the antibiotic and the enzyme. nih.govnih.gov The mechanism involves the irreversible acylation of a serine residue within the PBP's active site by the penicillin's strained β-lactam ring. taylorandfrancis.com This covalent bond inactivates the enzyme, halting cell wall synthesis. biomol.com

Molecular dynamics (MD) simulations and X-ray crystallography have provided significant insights into these binding events. nih.govumn.edu These studies reveal that the PBP active site is not a rigid lock but a flexible pocket that can undergo conformational changes upon ligand binding. nih.gov The binding process is multi-step, beginning with the non-covalent docking of the penicillin molecule into the active site, driven by interactions such as hydrogen bonds involving the penicillin's carboxyl group. nih.gov This initial binding positions the β-lactam ring for nucleophilic attack by the active site serine.

Furthermore, some PBPs, such as PBP2a found in methicillin-resistant Staphylococcus aureus (MRSA), possess an allosteric site distant from the active site. nih.gov Binding of a molecule at this allosteric site can trigger long-range conformational changes that modulate the accessibility and catalytic activity of the primary active site. nih.gov Understanding the conformational dynamics of both the antibiotic and the PBP is therefore critical for designing new derivatives that can effectively bind to and inhibit these essential bacterial enzymes, potentially overcoming resistance mechanisms. umn.edu

Advanced Analytical Methodologies for Penicillin K Research

Chromatographic Techniques for Separation and Quantification of Penicillin K

Chromatography is the cornerstone for isolating and measuring this compound, particularly from complex mixtures such as fermentation broths or in the presence of degradation products. The choice of chromatographic method depends on the analytical goal, whether it be preparative isolation or trace-level quantification.

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of penicillins, including this compound. jssuni.edu.in These methods offer high resolution, speed, and sensitivity. The separation is most commonly achieved using reversed-phase chromatography.

In a typical setup, a C18 column is employed, which contains a nonpolar stationary phase. jocpr.com The mobile phase is a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) or formate (B1220265) buffer. rsc.org The gradient or isocratic elution of the mobile phase allows for the separation of different penicillins and their related impurities based on their relative hydrophobicity. This compound, with its seven-carbon heptyl side chain, is more nonpolar than penicillins with shorter side chains like Penicillin G and would thus be retained longer on a C18 column under typical reversed-phase conditions.

UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC. nih.govresearchgate.net This is particularly advantageous for high-throughput screening of samples. The development of UHPLC methods has enabled the simultaneous determination of multiple beta-lactam antibiotics in a single, rapid analysis. nih.gov

Table 1: Representative HPLC/UHPLC Parameters for Penicillin Analysis This table illustrates common conditions used for penicillin analysis, which are applicable to this compound.

Parameter Typical Setting Rationale/Comments
Column Reversed-Phase C18, C8 C18 is the most common due to its hydrophobicity, which effectively retains penicillins. jocpr.comjocpr.com
Mobile Phase A Aqueous Buffer (e.g., Phosphate, Formate, Acetate) Controls pH and provides ionic strength, affecting peak shape and retention. fda.gov
Mobile Phase B Acetonitrile or Methanol Organic modifier used to elute the analytes from the column. rsc.orgrsc.org
Flow Rate 0.4 - 1.2 mL/min (HPLC) Determines the speed of analysis and affects separation efficiency. jocpr.comrsc.org
Detection UV-Vis Detector (e.g., at 254 or 280 nm) Monitors the column eluent for absorbing compounds. jocpr.com
Column Temp. Ambient to 40 °C Temperature can influence viscosity and separation selectivity. rsc.orgfda.gov

For unambiguous identification and highly sensitive quantification, HPLC and UHPLC systems are frequently coupled to a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS). nih.gov This combination, known as LC-MS or LC-MS/MS, is a powerful tool in analytical chemistry. chromatographyonline.comcapes.gov.br

After the penicillins are separated by the LC system, they enter the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used technique that imparts a charge on the analyte molecules, typically forming protonated molecules [M+H]⁺ in positive ion mode, without significant fragmentation. rsc.org

Tandem mass spectrometry (MS/MS) adds another layer of specificity. In the mass spectrometer, a specific precursor ion (for example, the [M+H]⁺ ion for this compound) is selected and subjected to collision-induced dissociation, which breaks it into characteristic product ions (fragments). nih.gov By monitoring for a specific transition of a precursor ion to a product ion, a technique known as Multiple Reaction Monitoring (MRM), analysts can achieve exceptional selectivity and sensitivity, minimizing interference from matrix components. rsc.orgrsc.org This is crucial for analyzing penicillins in complex biological matrices like milk or tissue. chromatographyonline.comnih.gov The development of isotope-labeled internal standards, such as deuterated penicillin analogues, further improves the accuracy and reproducibility of quantitative LC-MS/MS methods. fda.govnih.gov

Table 2: Illustrative LC-MS/MS Detection Parameters This table demonstrates the principle of MS/MS detection using Penicillin G as an example, as the specific transitions for this compound are not widely published but would follow the same principle.

Analyte Example Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Application
Penicillin G ESI Positive 335.1 160.1 Quantification researchgate.net
Penicillin G ESI Positive 335.1 176.1 Confirmation

Before the advent of HPLC, other chromatographic techniques were instrumental in the initial isolation and analysis of penicillins. In the early stages of penicillin research, column chromatography using alumina (B75360) was employed to purify the antibiotic from crude extracts. acs.org

Paper chromatography emerged as a vital tool in the mid-20th century for the separation and control of penicillin production. rsc.orgchromtech.com This technique separates compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent mixture). chromtech.com It was used to separate different types of penicillins present in fermentation broths, allowing researchers to identify and distinguish between them. acs.org

A more specialized technique known as countercurrent distribution was also successfully used for the fractionation of penicillin mixtures. This liquid-liquid partitioning method was notably applied to the specific isolation of this compound, demonstrating its utility in separating closely related penicillin structures. acs.org

Spectroscopic and Other Advanced Analytical Approaches

Spectroscopic methods are indispensable for both quantifying this compound and confirming its molecular structure. These techniques are often used in conjunction with chromatography.

UV-Visible (UV-Vis) spectroscopy is a robust and widely accessible technique for the quantification of substances that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. youtube.com For penicillins, the absorbance is typically in the UV range. mdpi.com

In the context of HPLC, a UV-Vis detector is the most common type of detector used. As the separated analytes elute from the chromatographic column, they pass through a flow cell in the detector. The detector measures the absorbance of light at a specific wavelength (e.g., 254 nm or 280 nm) where the penicillin molecule absorbs. jocpr.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. researchgate.net

Table 3: Example of a UV-Vis Calibration Data Set Principle This table illustrates the data used to construct a standard curve for quantification.

Standard Concentration (µg/mL) Measured Absorbance (AU)
1.0 0.05
5.0 0.25
10.0 0.50
20.0 1.00

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including this compound. slideshare.net While chromatography and mass spectrometry can separate and suggest an identity based on mass, NMR provides detailed information about the atomic framework of the molecule.

Techniques such as ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used. ¹H NMR provides information on the number and types of hydrogen atoms and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. doi.org By analyzing the chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra, chemists can piece together the exact structure of the penicillin, including the heptyl side chain that characterizes this compound. The choice of solvent can influence the resulting spectrum, making it an important experimental parameter. NMR is essential for confirming the identity of a newly isolated natural product or a synthesized standard, ensuring its structural integrity and purity.

Sample Preparation Techniques for this compound Isolation from Complex Matrices

Isolating this compound from intricate matrices such as animal tissues, milk, or fermentation broths is a crucial first step prior to analysis. The goal is to remove interfering substances that could compromise the accuracy of subsequent quantification and characterization, while ensuring high recovery of the analyte. jssuni.edu.inchromatographyonline.com The choice of technique depends on the nature of the sample matrix, the required detection limit, and whether a single or multi-residue analysis is intended. researchgate.net

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of penicillins from diverse samples. mdpi.com It is favored over traditional liquid-liquid extraction due to its simplicity, lower consumption of organic solvents, and high preconcentration factors. researchgate.net The general SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. jssuni.edu.in For penicillins, reversed-phase sorbents like C18 or polymeric materials are commonly employed. thermofisher.com For instance, a method for analyzing penicillin residues in porcine tissue involved homogenization in a solvent, followed by cleanup on a C18 SPE cartridge. Similarly, an effective cleanup of complex food samples like porcine muscle has been demonstrated using a mixed-mode polymer SPE cartridge prior to HPLC-MS/MS analysis. chromatographyonline.com

In recent years, a shift towards miniaturized SPE techniques has been driven by the principles of Green Analytical Chemistry, aiming to reduce solvent and sample volumes, shorten analysis times, and minimize waste. researchgate.netnih.gov These methods include:

Dispersive Solid-Phase Extraction (d-SPE): In this technique, the sorbent is directly dispersed into the sample extract. jssuni.edu.in This increases the surface area for interaction and accelerates the extraction process by eliminating the need for column conditioning and slow gravitational loading. jssuni.edu.in After a brief vortexing and centrifugation, the cleaned supernatant is ready for analysis. A d-SPE cleanup has been successfully used for the analysis of multiple beta-lactam antibiotics, including Penicillin G, in bovine kidney tissue. nih.gov

Microextraction by Packed Syringe (MEPS): This is a miniaturization of conventional SPE where a small amount of sorbent (around 1 mg) is packed into a syringe. ttcenter.ir The sample is drawn through the sorbent, which retains the analytes, and subsequent elution is performed with a small volume of solvent. ttcenter.ir MEPS is cost-effective as the sorbent can be reused for many samples. mdpi.com

Table 1: Comparison of Conventional SPE and Miniaturized SPE Techniques

Feature Conventional SPE Miniaturized SPE (d-SPE, MEPS)
Sorbent Amount High (e.g., 50-500 mg) Low (e.g., 1-50 mg)
Solvent Volume Milliliters (mL) Microliters (µL) to low mL
Sample Volume High Low
Extraction Time Longer (includes conditioning, loading) Faster nih.gov
Automation Possible Highly amenable to automation
Cost per Sample Higher Lower (sorbent can be reusable in MEPS) mdpi.com

Liquid-Liquid Extraction (LLE) is a traditional and fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For penicillins, which are weak acids, the process involves acidifying the aqueous sample to a pH below 4 to render the penicillin less dissociated and thus more soluble in an organic solvent. google.com The sample is then vigorously mixed with a water-immiscible solvent, such as butyl acetate (B1210297) or a mixture of methyl isobutyl ketone and chloroform, to transfer the penicillin into the organic phase, leaving water-soluble impurities behind. google.comgoogle.com

Despite its utility, conventional LLE can be time-consuming, require large volumes of potentially hazardous organic solvents, and suffer from issues like incomplete phase separation or emulsion formation. mdpi.com To address these limitations, modern miniaturized LLE methods have been developed. jssuni.edu.in

Dispersive Liquid-Liquid Microextraction (DLLME): This approach involves the rapid injection of a mixture of an extraction solvent (a few microliters of a high-density, water-immiscible solvent) and a disperser solvent (a water-miscible solvent like acetonitrile) into the aqueous sample. jssuni.edu.in This creates fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. A combination of homogeneous LLE and a DLLME method based on the solidification of a deep eutectic solvent has been developed for the extraction of Penicillin G from sausage samples. rsc.org This technique offers high enrichment factors and requires minimal solvent volumes. rsc.org

Table 2: Overview of Liquid-Liquid Extraction (LLE) Techniques for Penicillin Isolation

Technique Principle Advantages Disadvantages
Conventional LLE Partitioning of analyte between two bulk immiscible liquid phases. mdpi.com Simple, well-established. Requires large solvent volumes, can form emulsions, time-consuming. mdpi.com
DLLME A disperser solvent facilitates the formation of a cloudy solution of fine extraction solvent droplets in the aqueous sample. jssuni.edu.in Very fast, high enrichment factor, low solvent usage. jssuni.edu.in Requires specific solvent properties (miscible disperser, immiscible extractor).
Homogeneous LLE Uses a homogeneous solution of sample and a water-miscible extraction solvent; phase separation is induced by adding a salt or changing temperature/pH. rsc.org Eliminates the need for vigorous shaking, avoids emulsion. Analyte must be soluble in the initial homogeneous phase.

In Vitro and Whole-Cell Assay Methodologies for this compound Activity

Penicillins exert their antibacterial effect by inhibiting penicillin-binding proteins (PBPs), essential bacterial enzymes involved in cell wall biosynthesis. researchgate.netnih.gov This inhibition is a time-dependent, covalent process. acs.org Therefore, simply measuring the 50% inhibitory concentration (IC₅₀) can be misleading, as the value depends heavily on the incubation time. researchgate.netbiorxiv.org A more appropriate and robust metric for the potency of such covalent inhibitors is the second-order rate constant, k_inact/K_I. nih.govacs.org This value represents the efficiency of PBP inactivation and is derived from a two-step model:

K_I (Inhibition Constant): Represents the initial reversible binding of the antibiotic to the PBP.

k_inact (Rate of Inactivation): Represents the rate of the subsequent irreversible, covalent acylation of the PBP's active site. nih.gov

The ratio k_inact/K_I provides a time-independent measure of inhibitor potency, making it ideal for structure-activity relationship (SAR) studies. biorxiv.org Methodologies have been developed to determine k_inact/K_I values in whole bacterial cells, which better reflects the in vivo context than assays using purified enzymes. researchgate.netacs.org A common approach involves a competition assay using a fluorescent penicillin analogue, such as Bocillin-FL. nih.gov In this assay, live bacterial cells (e.g., Streptococcus pneumoniae) are incubated with varying concentrations of the test antibiotic (e.g., this compound) for a set time, followed by the addition of a saturating concentration of Bocillin-FL to label the remaining active PBPs. researchgate.net The fluorescently labeled PBPs are then separated by SDS-PAGE and quantified. By measuring the rate of inhibition at different antibiotic concentrations, the k_inact/K_I value can be calculated for each PBP homolog within the cell. researchgate.netnih.gov

**Table 3: Representative Live-Cell k_inact/K_I Values for PBP Inhibition by Penicillin G in *S. pneumoniae***

Penicillin-Binding Protein (PBP) k_inact/K_I (M⁻¹s⁻¹)
PBP1a 30,200 ± 5,800
PBP1b 20,300 ± 1,200
PBP2x 206,000 ± 30,000
PBP2a 8,500 ± 3,500
PBP2b 15,700 ± 500
PBP3 52,300 ± 9,400

Data derived from studies on Penicillin G and represent typical values obtained from whole-cell assays. researchgate.net Values are shown as mean ± standard deviation.

Microbial bioassays are fundamental for determining the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism. uspnf.com These assays are crucial because they measure the biological activity of the compound, which can reveal subtle changes in potency not detectable by chemical methods alone. uspnf.com The two primary methods are the agar (B569324) diffusion assay and the turbidimetric assay. uspnf.comyoutube.com

Agar Diffusion Assay (Cylinder-Plate or Disk Method): This method relies on the diffusion of the antibiotic through a solidified agar medium that has been inoculated with a sensitive test organism (e.g., Staphylococcus aureus). youtube.comnih.gov A solution of this compound is placed in a vertical cylinder (penicylinder) or on a paper disk on the agar surface. nelsonlabs.com During incubation, the antibiotic diffuses outwards, creating a concentration gradient. This results in a circular "zone of inhibition" where bacterial growth is prevented. uspnf.com The diameter of this zone is proportional to the concentration of the antibiotic. youtube.com By comparing the zone size produced by the test sample to those produced by a series of known concentrations of a reference standard, the potency of the this compound sample can be accurately determined. nelsonlabs.com

Turbidimetric (Broth Dilution) Assay: This method measures the inhibition of microbial growth in a liquid nutrient medium. uspnf.com A series of tubes containing broth are prepared with decreasing concentrations of this compound, and each tube is inoculated with a standardized suspension of the test microorganism. youtube.com After incubation, the growth in each tube is measured as turbidity using a spectrophotometer. youtube.com The potency is calculated by comparing the degree of growth inhibition by the test sample to that of a reference standard. This method is often used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth. nih.gov

Table 4: Comparison of Antimicrobial Potency Bioassay Methods

Feature Agar Diffusion Assay Turbidimetric Assay
Principle Inhibition of growth on a solid medium, measured by zone of inhibition. uspnf.com Inhibition of growth in a liquid medium, measured by turbidity. uspnf.com
Primary Output Zone Diameter (mm) nelsonlabs.com Absorbance/Turbidity, MIC youtube.comnih.gov
Advantages Simple, cost-effective, allows for simultaneous testing of multiple samples. nih.gov Can be more precise, readily automated for high-throughput screening.
Limitations Potency can be affected by antibiotic diffusion rates; less precise than turbidimetric methods. nih.gov Requires more specialized equipment (spectrophotometer), potential for compound precipitation issues.
Test Organism Example Staphylococcus aureus, Bacillus subtilis youtube.com Staphylococcus aureus youtube.com

Ecological and Environmental Impact of Penicillin K

Occurrence and Fate of Penicillin K in Environmental Compartments

The journey of this compound from its intended use to its presence in the environment is a complex process involving various pathways. Improper disposal of unused medications, excretion from treated individuals and animals, and effluents from manufacturing facilities and wastewater treatment plants (WWTPs) are primary sources of penicillin contamination in the environment. nih.govnih.gov

Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to detect and quantify penicillin residues in environmental matrices. nih.govpku.edu.cnresearchgate.net Studies have reported the presence of penicillins in various environmental samples:

Wastewater: Penicillin G, a closely related penicillin, has been detected in the influent and effluent of WWTPs. For instance, a study in Isfahan found average influent concentrations of penicillin G to be as high as 2055.12 ± 1788.08 µg/L and effluent concentrations of 143.01 ± 162.59 µg/L. ehemj.com Another study reported final penicillin G concentrations in treated water to be 1.68 ± 0.48 µg/L. nih.gov These findings indicate that conventional WWTPs are not fully effective at removing these compounds. nih.gov

Aquatic Systems: Consequently, penicillin residues are found in receiving surface waters. One study detected Penicillin G in a river at concentrations decreasing from 0.31 ± 0.04 µg/L downstream from a WWTP. nih.gov The presence of antibiotics in aquatic environments is a concern due to their potential to disrupt aquatic ecosystems. orientjchem.orgnih.gov

Soil: Soil contamination can occur through the application of manure from treated livestock or the use of sewage sludge as fertilizer. nih.govoup.com While specific data for this compound is limited, tetracyclines, another class of antibiotics, have been found in soil at concentrations up to 0.2 µg/kg. oup.com The persistence of antibiotics in soil depends on factors like temperature, moisture, and microbial activity. nih.govmdpi.com

A universal LC-MS/MS method has been developed for the simultaneous detection of various antibiotic residues, including penicillins, in both animal and environmental samples, with limits of detection (LODs) ranging from 0.5 to 2.0 µg/kg and limits of quantitation (LOQs) from 1.0 to 20.0 µg/kg in soil. nih.gov

Once in the environment, penicillins can undergo degradation through biotic and abiotic processes. nih.gov The primary degradation mechanism for penicillins is the hydrolysis of the β-lactam ring. nih.gov This process can be influenced by environmental factors such as pH and the presence of metal ions. nih.gov

Studies on Penicillin G have shown that it degrades rapidly under both acidic and alkaline conditions. researchgate.netacs.org The degradation of penicillin is generally initiated by the opening of the four-membered lactam ring. nih.gov Acidic conditions, in particular, have been shown to be more conducive to penicillin degradation than alkaline or neutral conditions. nih.gov The presence of certain metal ions, such as Zn2+, Cu2+, and Mn2+, can also catalyze the hydrolysis of penicillin. nih.gov

The degradation of Penicillin G leads to the formation of several metabolites, including penicilloic acid, penilloic acid, and penillic acid. researchgate.netacs.orgresearchgate.net These degradation products have been detected in wastewater and receiving rivers, indicating that while the parent compound may be removed, its metabolites can persist. pku.edu.cnnih.gov For example, in surface waters, the main degradation products of Penicillin G were found to be penilloic acid, penicilloic acid, and isopenillic acid. nih.gov

Some bacterial strains have been identified that can biodegrade penicillins. For instance, bacteria from the genera Bacillus, Pseudomonas, and Ochrobactrum have shown the ability to degrade penicillin antibiotics. nih.govmdpi.com This biodegradation is often mediated by enzymes like β-lactamases. nih.govcetjournal.it

Contribution of Environmental this compound to Antimicrobial Resistance Dynamics

A significant concern regarding the presence of antibiotics like this compound in the environment is their role in the development and spread of antimicrobial resistance (AMR). frontiersin.org

Even at sub-inhibitory concentrations, the presence of antibiotics in the environment can exert selective pressure on microbial communities. frontiersin.orgfrontiersin.org This pressure favors the survival and proliferation of bacteria that are naturally resistant or have acquired resistance genes. mdpi.comfrontiersin.orgresearchgate.net The continuous exposure of environmental bacteria to low levels of antibiotics can lead to an increase in the prevalence of resistance within these communities. nih.govresearchgate.net This selection can occur in various environmental compartments, including soil, water, and sediments. nih.govfrontiersin.org

The introduction of antibiotics into the environment can alter the structure and diversity of natural microbial communities, potentially disrupting essential ecological processes. orientjchem.orgmdpi.comfrontiersin.org

The environment acts as a vast reservoir of antibiotic resistance genes (ARGs). nih.govwur.nl The selective pressure from antibiotic contamination can facilitate the transfer of these genes between different bacteria, including from non-pathogenic environmental bacteria to human and animal pathogens. nih.govfrontiersin.org This horizontal gene transfer (HGT) is a primary mechanism for the spread of antibiotic resistance and can occur through mobile genetic elements such as plasmids, transposons, and integrons. frontiersin.orgnih.gov

Environmental hotspots for gene transfer include nutrient-rich environments like manured soil and wastewater treatment plants, where high densities of bacteria and the presence of selective agents create ideal conditions for the exchange of genetic material. wur.nloup.com The transfer of ARGs from environmental reservoirs back to clinically relevant bacteria poses a significant threat to public health. oup.com

Ecological Consequences for Non-Target Organisms and Ecosystem Health

The presence of antibiotics in aquatic environments can have detrimental effects on various organisms. nih.gov For example, some antibiotics can inhibit the growth of algae, which form the base of many aquatic food webs. nih.gov They can also impact the growth, reproduction, and survival of aquatic invertebrates and fish. nih.govnih.gov The accumulation of antibiotic residues in aquatic organisms can lead to their transfer up the food chain, potentially reaching humans through the consumption of contaminated seafood. orientjchem.orgnih.gov

Future Directions in Penicillin K Research and Development

Discovery and Synthesis of Novel Penicillin K Derivatives with Enhanced Efficacy and Stability

The fundamental biosynthesis of this compound is understood, involving the N-acylation of 6-aminopenicillanic acid (6-APA) with an octanoyl side chain, a reaction catalyzed by the enzyme acyl-CoA: 6-APA acyltransferase. nih.gov Research has demonstrated this in vitro synthesis using precursors like (S-octanoyl)glutathione in the presence of coenzyme A. nih.gov

Despite this foundational knowledge, the scientific literature does not indicate a current focus on synthesizing novel this compound derivatives. The main thrust of penicillin development has been on creating semi-synthetic derivatives from other penicillin backbones to improve properties such as:

Acid stability: For oral administration.

Spectrum of activity: To be effective against a wider range of bacteria.

Resistance to β-lactamases: Enzymes produced by bacteria that inactivate many penicillins.

While strategies exist for modifying the side chains of penicillins to enhance these characteristics, these have not been specifically applied to this compound. biomedpharmajournal.orgnih.gov Future research could theoretically explore the synthesis of this compound analogues with modified side chains to improve their stability and efficacy. However, given its non-clinical status, this area remains unexplored. Studies on other penicillins, such as Penicillin V Potassium (PVK), have shown that stability is a critical factor, with degradation following first-order kinetics and being significantly influenced by temperature. oup.com Any future this compound derivatives would require similar rigorous stability testing.

Strategies to Overcome this compound Resistance

Bacterial resistance is a primary challenge for all β-lactam antibiotics. While specific resistance patterns to this compound have not been studied due to its lack of clinical use, it would be expected to be susceptible to the same general mechanisms that affect other penicillins. brainkart.com

General Mechanisms of Penicillin Resistance:

Mechanism Description
β-Lactamase Production Bacterial enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. This is the most common resistance mechanism. youtube.com
PBP Modification Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of penicillins, reduce the antibiotic's binding affinity. wikipedia.org
Reduced Permeability Changes in the bacterial outer membrane (in Gram-negative bacteria) can limit the antibiotic's entry into the cell. brainkart.com

| Efflux Pumps | Bacteria can actively transport the antibiotic out of the cell, preventing it from reaching its PBP target. youtube.com |

A successful strategy to combat resistance has been the combination of a β-lactam antibiotic with a β-lactamase inhibitor. drugs.com These inhibitors, such as clavulanic acid, sulbactam, and tazobactam, have little antimicrobial activity on their own but protect the penicillin by inactivating β-lactamase enzymes. youtube.comdrugs.comaafp.org

Future research in this area focuses on developing next-generation inhibitors with broader activity against newly emerging classes of β-lactamases, including Extended-Spectrum β-Lactamases (ESBLs) and carbapenemases. nih.govacs.orgnih.gov For this compound to become a viable therapeutic agent, it would likely need to be co-administered with a robust β-lactamase inhibitor capable of neutralizing the prevalent β-lactamases in target pathogens. nih.gov

When resistance arises from modified PBPs, the antibiotic can no longer effectively bind to its target to inhibit cell wall synthesis. wikipedia.orgnih.gov Research into overcoming this involves designing new β-lactam compounds that can effectively bind to these altered PBPs. asm.orgoup.com For example, the presence of PBP2a is a key mechanism of resistance in MRSA (methicillin-resistant Staphylococcus aureus). wikipedia.org Future research on this compound could involve investigating its binding affinity to various native and mutated PBPs.

Efflux pumps contribute to multidrug resistance by expelling a wide array of compounds. nih.gov Therapeutic strategies to counter this mechanism involve the development of Efflux Pump Inhibitors (EPIs). These agents would be co-administered with the antibiotic to block the pump, thereby increasing the intracellular concentration of the antibiotic. nih.gov Should this compound be found to be a substrate for bacterial efflux pumps, the development of specific EPIs would be a necessary avenue of research.

Advanced Biotechnological Approaches for Sustainable this compound Production

The industrial production of penicillin relies on the fermentation of high-yielding strains of Penicillium chrysogenum in large, controlled bioreactors. ramauniversity.ac.inyoutube.comslideshare.net The process typically involves fed-batch culture, where nutrients are supplied during the fermentation to maintain conditions optimal for penicillin production as a secondary metabolite. wikipedia.orgramauniversity.ac.in

Future advancements in biotechnology aim to make this process more sustainable and efficient. Key areas of research include:

Strain Improvement: Using techniques like directed evolution and genetic engineering to develop new P. chrysogenum strains with even higher production yields. wikipedia.org

Sustainable Feedstocks: Investigating the use of cheaper, renewable raw materials as carbon sources for fermentation. Research has explored using agro-industrial wastes like sugar cane bagasse or hydrolyzing waste paper to produce glucose, which can then be used in the fermentation process. virginia.eduvirginia.edunih.gov

Process Optimization: Enhancing downstream processing, which involves the extraction and purification of the penicillin product from the fermentation broth. slideshare.netslideshare.net

While these approaches are generally applicable to penicillin production, specific optimization for this compound on an industrial scale is not a current research priority. The known in vitro synthesis of this compound from specific precursors like (S-octanoyl)glutathione provides a defined biosynthetic pathway that could be a target for future metabolic engineering efforts. nih.gov

Integrated Environmental Monitoring and Risk Assessment of this compound

The release of antibiotics into the environment from manufacturing processes and through excretion is a significant concern, as it can drive the development of antimicrobial resistance in environmental bacteria. mdpi.com Environmental risk assessments for veterinary pharmaceuticals are required in many jurisdictions to analyze their fate and effects on biota. mdpi.com

Monitoring programs have been developed to detect antibiotic residues in soil, wastewater, and surface water. nih.govresearchgate.net Studies on Penicillin V Potassium (PVK), for instance, have aimed to isolate bacteria from contaminated farm soil that are capable of degrading the antibiotic, which could be a potential bioremediation strategy. researchgate.net The environmental impact of Penicillin V residues on wildlife, particularly aquatic organisms, is also a subject of monitoring. hpc-standards.com

Currently, there are no specific studies focused on the environmental monitoring or risk assessment of this compound. Future research in this area would be necessary if its production were to be considered. This would involve developing sensitive analytical methods to detect this compound residues in environmental samples and assessing its potential ecological risks, including its contribution to the environmental reservoir of antibiotic resistance genes.

Computational and In Silico Approaches for this compound Research (e.g., Molecular Docking, Cheminformatics)

Computational tools are increasingly vital in antibiotic research and development. nih.gov These in silico methods allow for the prediction and analysis of molecular interactions, guiding the design of new drugs and helping to understand resistance mechanisms.

Molecular Docking: This technique predicts how a ligand (like an antibiotic) binds to the active site of a target protein (like a PBP or a β-lactamase). rsc.orgresearchgate.netresearchgate.net It can be used to screen virtual libraries of compounds to identify potential new inhibitors or to understand why certain mutations confer resistance. For example, docking studies have been used to evaluate the binding of various penicillins and other β-lactams to different PBPs. rsc.orgnih.gov

Cheminformatics: This field uses computational methods to analyze chemical data. nih.gov It can be used to study structure-activity relationships, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identify novel therapeutic candidates from large databases of chemical structures. nih.govnih.gov

To date, specific molecular docking or cheminformatics studies on this compound are not reported in the literature. Future research could apply these methods to:

Predict the binding affinity of this compound to a wide range of bacterial PBPs.

Model how this compound interacts with various β-lactamase enzymes to predict its susceptibility.

Design hypothetical this compound derivatives with improved binding characteristics or resistance to enzymatic degradation.

Q & A

Basic Research Questions

Q. How is Penicillin K characterized in terms of its antimicrobial spectrum, and what experimental protocols are recommended for this analysis?

  • Methodological Answer : Use broth microdilution assays to determine the minimum inhibitory concentration (MIC) against gram-positive and gram-negative bacterial strains. Standardize protocols per CLSI guidelines, including control strains (e.g., Staphylococcus aureus ATCC 25923) and triplicate testing to ensure reproducibility. Report MIC values in µg/mL with standard deviations . For strain-specific discrepancies, cross-reference with disk diffusion assays to validate resistance patterns .

Q. What are the best practices for ensuring reproducibility in this compound stability studies under varying pH conditions?

  • Methodological Answer : Design experiments using HPLC or LC-MS to quantify this compound degradation products. Maintain controlled temperature (e.g., 25°C, 37°C) and pH ranges (2.0–8.0) with buffer solutions (e.g., phosphate, citrate). Include kinetic modeling (zero/first-order decay equations) to calculate half-life (t½). Document all parameters in supplementary materials to enable replication .

Q. How can researchers formulate focused literature review questions on this compound using frameworks like PICO?

  • Methodological Answer : Apply the PICO framework:

  • Population : Bacterial strains (e.g., Streptococcus pneumoniae).
  • Intervention : this compound dosage (e.g., 0.5–2.0 µg/mL).
  • Comparison : Other β-lactams (e.g., Penicillin G).
  • Outcome : MIC values or clearance rates.
    Use databases like PubMed with Boolean operators (e.g., "this compound AND resistance NOT synthesis") to filter preclinical studies .

Advanced Research Questions

Q. What statistical approaches resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Employ mixed-effects models to account for variability in animal studies (e.g., murine infection models). For discordant MIC vs. survival outcomes, use Bland-Altman plots or meta-regression to identify confounding factors (e.g., pharmacokinetic variability). Report effect sizes with 95% confidence intervals .

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) models predict this compound’s renal clearance and optimize dosing regimens?

  • Methodological Answer : Develop a compartmental model using differential equations:

  • Central compartment : Plasma concentration (Cmax).
  • Elimination : First-order kinetics with clearance rate (kel) derived from urinary excretion data.
    Validate using nonlinear regression (e.g., NONMEM) and compare simulated vs. observed AUC/MIC ratios .

Q. What methodologies address batch-to-batch variability in this compound production for preclinical studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Critical quality attributes (CQAs) : Purity (>98%), solubility.
  • Process parameters : Fermentation time, purification column efficiency.
    Use ANOVA to analyze variability sources and design-of-experiments (DoE) for optimization .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on this compound’s synergy with β-lactamase inhibitors?

  • Methodological Answer : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Synergy is defined as FICI ≤0.5. Replicate studies with clinical isolates (e.g., ESBL-producing E. coli) and confirm via time-kill curves. Disclose strain metadata (e.g., resistance genes) in supplementary files .

Q. What bioinformatics tools can reconcile genomic data with this compound resistance phenotypes?

  • Methodological Answer : Use tools like CARD (Comprehensive Antibiotic Resistance Database) to annotate resistance genes (e.g., blaZ). Pair with whole-genome sequencing data to correlate SNPs in penicillin-binding proteins (PBPs) with MIC shifts. Apply machine learning (e.g., random forests) to predict resistance from genomic features .

Data Presentation Guidelines

Table 1 : Example MIC Data for this compound Against Common Pathogens

Bacterial StrainMIC (µg/mL)SDMethodReference
Staphylococcus aureus0.25±0.03Broth dilution
Escherichia coli>64N/AAgar diffusion
Streptococcus pneumoniae0.12±0.01E-test

Note: Include strain identifiers, testing conditions, and statistical dispersion metrics in all tables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.